![molecular formula C32H40N2O6 B2462737 1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid CAS No. 2137559-39-6](/img/structure/B2462737.png)
1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid
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Description
The compound “1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid” is a complex organic molecule. It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of Fmoc-protected amino acids, which can be coupled to other amino acids or organic molecules to form peptides or larger organic structures . The specific synthesis pathway for this compound is not provided in the search results.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis. The presence of the cyclohexyl and cyclopropane groups suggest a cyclic structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be related to its role in peptide synthesis. The Fmoc group can be removed under mildly basic conditions, allowing the exposed amine group to react with other carboxylic acids or activated carbonyl compounds .Future Directions
The future directions for research on this compound could include further exploration of its potential uses in peptide synthesis and the development of new synthetic methods. It could also be interesting to investigate its biological activity if it is incorporated into biologically active peptides or proteins .
properties
IUPAC Name |
1-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O6/c1-31(2,3)40-29(37)33-18-21-12-14-22(15-13-21)34(20-32(16-17-32)28(35)36)30(38)39-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,21-22,27H,12-20H2,1-3H3,(H,33,37)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIKXXPFCIBHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)N(CC2(CC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)cyclopropane-1-carboxylic acid |
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